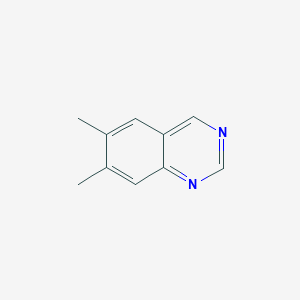
6,7-Dimethylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry . The molecular formula of this compound is C10H10N2, and it features a quinazoline core with methyl groups at the 6 and 7 positions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the use of 6-nitroveratraldehyde and an amide under specific reaction conditions . Another approach involves the nitrification of 3,4-dimethoxyacetophenone, followed by condensation with N,N-dimethylformamide dimethyl acetal, reduction cyclization, and chlorination .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reaction conditions. These methods may involve the use of accessible raw materials, mild reaction conditions, and simple after-treatment processes to ensure high yield and scalability .
化学反应分析
Types of Reactions: 6,7-Dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the quinazoline ring.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents for reduction, and halogenating agents for substitution .
Major Products Formed: The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and halogenated quinazolines .
科学研究应用
6,7-Dimethylquinazoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 6,7-Dimethylquinazoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of quinazoline have been found to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of cellular pathways involved in disease processes .
相似化合物的比较
6,7-Dimethoxyquinazoline: This compound has methoxy groups instead of methyl groups at the 6 and 7 positions and exhibits different biological activities.
4-Chloro-6,7-dimethoxyquinoline: This derivative is used as an intermediate in the synthesis of antineoplastic drugs.
Quinazoline 3-oxides: These compounds are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds.
Uniqueness: 6,7-Dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
6,7-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-3-9-5-11-6-12-10(9)4-8(7)2/h3-6H,1-2H3 |
InChI 键 |
CFSCRGIJYMAYAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CN=CN=C2C=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


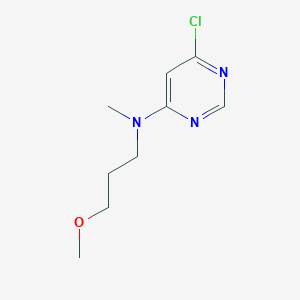

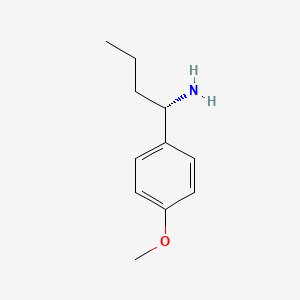
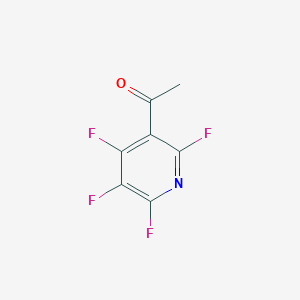
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
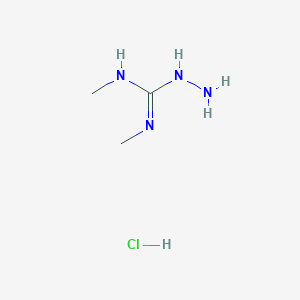
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
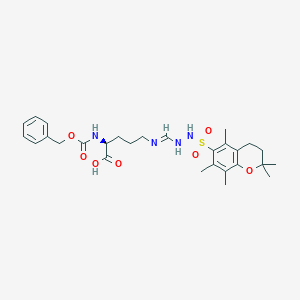
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)

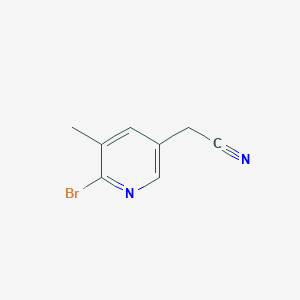
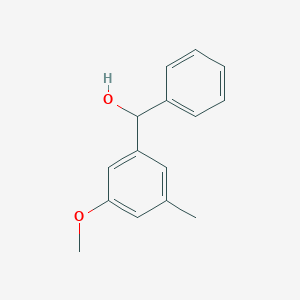
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
